6-Methyl-1,2,3,4-tetrahydroquinolin-8-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
6-methyl-1,2,3,4-tetrahydroquinolin-8-ol |
InChI |
InChI=1S/C10H13NO/c1-7-5-8-3-2-4-11-10(8)9(12)6-7/h5-6,11-12H,2-4H2,1H3 |
InChI Key |
HZGSYRAESMNUMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)NCCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Methyl 1,2,3,4 Tetrahydroquinolin 8 Ol
Established Synthetic Routes for 6-Methyl-1,2,3,4-tetrahydroquinolin-8-ol and its Analogues
The synthesis of the this compound scaffold can be approached through various strategic cyclization and reduction reactions. While direct synthesis of this specific compound is not extensively documented, established methods for analogous tetrahydroquinolin-8-ols provide a strong foundation for its preparation.
Regioselective Cyclization Strategies for Tetrahydroquinolin-8-ols
Regioselectivity is crucial in the synthesis of substituted quinolines to ensure the correct placement of functional groups. For 8-hydroxyquinolines, cyclization strategies often involve intramolecular reactions where the position of the hydroxyl group directs the ring closure. While specific examples for the target molecule are scarce, general principles of regioselective synthesis can be applied. For instance, the cyclization of appropriately substituted aminophenyl compounds can be directed by the strategic placement of activating and directing groups on the aromatic ring. A thorough study on the nitration of tetrahydroquinoline and its N-protected derivatives highlights the importance of protecting groups in controlling regioselectivity during electrophilic aromatic substitution, a principle that can be extended to cyclization precursors. researchgate.net
Reductive Cyclization Approaches for Tetrahydroquinolin-8-ol Derivatives
Reductive cyclization is a powerful method for the synthesis of tetrahydroquinolines. This approach typically involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization. A common strategy is the conversion of 2-nitroaryl ketones and aldehydes to tetrahydroquinolines under hydrogenation conditions with a catalyst like 5% Pd/C. nih.gov This domino reaction involves the reduction of the nitro group, formation of a cyclic imine, and subsequent reduction to the tetrahydroquinoline. nih.gov Another example is the reductive cyclization of indolylnitrochalcone derivatives using Fe/HCl to produce 4-indolylquinolines, demonstrating the utility of iron in this type of transformation. nih.gov
For the synthesis of this compound, a plausible precursor would be a substituted 2-nitrophenylpropane derivative. The reduction of the nitro group would initiate the cyclization to form the heterocyclic ring.
| Reaction Type | Reagents/Catalysts | Key Features | Reference |
| Reductive Amination | H₂, 5% Pd/C | Domino reaction from 2-nitroarylketones/aldehydes. | nih.gov |
| Reductive Cyclization | Fe/HCl | Used for indolylnitrochalcone derivatives. | nih.gov |
Multicomponent Reaction (MCR) Applications in Tetrahydroisoquinoline Synthesis
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular scaffolds in a single step. While extensively used for tetrahydroisoquinoline (THIQ) synthesis, the principles can be adapted for tetrahydroquinolines. MCRs bring together three or more reactants in one pot, leading to high atom economy and structural diversity. rsc.org For example, a one-pot, four-component enantioselective synthesis of 1,3,4-substituted THIQ analogs has been developed using a synergistic catalytic system of a ruthenium complex with a chiral Brønsted acid. rsc.org Another MCR involves the reaction of aromatic aldehydes, N-methyl piperidin-4-one, and malononitrile (B47326) to synthesize highly functionalized THIQs. rsc.org The adaptation of such strategies to tetrahydroquinoline synthesis would require the use of appropriate aniline-based starting materials in place of phenylethylamines.
Chemoenzymatic Synthesis of Optically Active Tetrahydroquinoline Moieties
The demand for enantiomerically pure pharmaceuticals has driven the development of chemoenzymatic synthetic routes. While direct enzymatic synthesis of this compound is not reported, methods for creating chiral tetrahydroquinoline precursors exist. For instance, lipase-catalyzed kinetic acetylation of racemic 5,6,7,8-tetrahydroquinolin-8-ol (B83816) has been used to prepare enantiomerically pure (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline. researchgate.net This enzymatic resolution provides access to chiral building blocks that can be further modified.
| Enzyme | Reaction Type | Substrate | Product | Reference |
| Lipase | Kinetic Acetylation | Racemic 5,6,7,8-tetrahydroquinolin-8-ol | Enantiomerically pure (S)-alcohol and (R)-acetate | researchgate.net |
Catalytic Hydrogenation Methodologies for N-Heterocycles
Catalytic hydrogenation is a fundamental method for the synthesis of saturated N-heterocycles from their aromatic precursors. This approach is highly relevant for the synthesis of tetrahydroquinolines from quinolines. A variety of catalysts can be employed, with gold-catalyzed intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines being a modern example that provides tetrahydroquinolines with high efficiency and regioselectivity. organic-chemistry.org Another approach uses a boronic acid catalyst for the one-pot tandem reduction of quinolines followed by reductive alkylation. organic-chemistry.org Furthermore, B(C₆F₅)₃ has been shown to enable a metal-free hydrogenative reduction of substituted N-heteroaromatics using hydrosilanes as the reducing agent. organic-chemistry.org
Derivatization Strategies and Scaffold Modifications Relevant to this compound
Once the this compound scaffold is synthesized, its chemical handles—the secondary amine, the hydroxyl group, and the aromatic ring—allow for a wide range of derivatization and modification strategies to explore structure-activity relationships.
The tetrahydroquinoline scaffold itself is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.gov Modifications can be made to enhance binding affinity and selectivity. For instance, substitutions on the piperidine (B6355638) ring can increase hydrophobic interactions with target proteins. mdpi.com The secondary amine at the 1-position is a common site for modification, allowing for the introduction of various substituents to modulate the compound's properties. The hydroxyl group at the 8-position can be alkylated or acylated to explore the impact of this functionality on biological activity. Additionally, the aromatic ring can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups.
Introduction of Substituents for Structural Diversification
The chemical architecture of this compound features several reactive sites amenable to substitution, allowing for significant structural diversification. The primary sites for modification are the phenolic hydroxyl group at position 8, the aromatic ring, and the nitrogen atom of the heterocyclic ring.
Reactions at the Hydroxyl and Amino Groups:
The hydroxyl group at the C-8 position and the secondary amine in the heterocyclic ring are primary targets for introducing substituents. The hydroxyl group can undergo O-alkylation by reaction with alkyl halides in the presence of a base, a common transformation for 8-hydroxyquinoline (B1678124) derivatives. Similarly, the nitrogen atom can be functionalized through N-alkylation or N-acylation. Protecting the nitrogen with a suitable group, such as trifluoroacetyl, is a critical step in controlling regioselectivity during subsequent electrophilic aromatic substitution reactions. researchgate.net
Electrophilic Aromatic Substitution:
The benzene (B151609) ring of the tetrahydroquinoline scaffold is activated towards electrophilic aromatic substitution by the electron-donating effects of the hydroxyl, methyl, and amino groups. The hydroxyl group at C-8 is a powerful activating group, directing incoming electrophiles primarily to the ortho and para positions (C-7 and C-5, respectively). The methyl group at C-6 further activates the ring and directs substitution to its ortho and para positions (C-5 and C-7). This combined directing effect strongly favors substitution at positions 5 and 7.
A key transformation for introducing functionality is nitration. Studies on the nitration of N-protected tetrahydroquinoline have shown that the reaction can be highly regioselective. researchgate.net For the 6-methyl-8-ol substituted scaffold, nitration is expected to yield predominantly 5-nitro and 7-nitro derivatives. The choice of protecting group on the nitrogen and the reaction conditions are crucial for achieving high selectivity. researchgate.net Once introduced, the nitro group can be reduced to an amino group, which serves as a versatile handle for further derivatization, such as diazotization or acylation.
Table 1: Potential Chemical Transformations for Structural Diversification
| Reaction Type | Reagents and Conditions | Potential Product(s) |
| O-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 8-Alkoxy-6-methyl-1,2,3,4-tetrahydroquinoline |
| N-Acylation | Acyl chloride (e.g., Acetyl chloride), Base | 1-Acyl-6-methyl-1,2,3,4-tetrahydroquinolin-8-ol |
| Nitration | Nitrating mixture (e.g., HNO₃/H₂SO₄), N-protection | 5-Nitro- and/or 7-Nitro-6-methyl-1,2,3,4-tetrahydroquinolin-8-ol |
| Halogenation | Halogenating agent (e.g., NBS, Br₂) | 5-Bromo- and/or 7-Bromo-6-methyl-1,2,3,4-tetrahydroquinolin-8-ol |
Synthesis of Related Methyl-Tetrahydroquinoline and Tetrahydroisoquinoline Analogs
The synthesis of structurally related analogs, including other substituted methyl-tetrahydroquinolines and the isomeric methyl-tetrahydroisoquinolines, provides access to a broader range of chemical entities for comparative studies.
Synthesis of Methyl-Tetrahydroquinoline Analogs:
Modern synthetic chemistry offers several powerful methods for constructing the tetrahydroquinoline core. Domino reactions, also known as cascade reactions, are particularly efficient as they allow for the formation of multiple chemical bonds in a single operation, often leading to complex structures from simple starting materials. nih.gov
One of the most versatile methods for synthesizing substituted tetrahydroquinolines is the Povarov reaction, an imino Diels-Alder cycloaddition. researchgate.net This three-component reaction typically involves an aniline (B41778), an aldehyde, and an electron-rich alkene. For instance, new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones have been prepared using a bismuth(III) chloride-catalyzed Povarov reaction between a toluidine (a methyl-aniline), a nitrobenzaldehyde, and N-vinylpyrrolidin-2-one. researchgate.net This approach allows for the incorporation of diverse substituents at various positions of the tetrahydroquinoline skeleton.
Other notable strategies include:
Reduction-Reductive Amination: This involves the catalytic reduction of a nitro group on an aryl ketone, followed by intramolecular cyclization and further reduction to yield the tetrahydroquinoline ring. nih.gov
Metal-Catalyzed Cyclizations: Various transition metals, including gold and rhodium, can catalyze the intramolecular cyclization of appropriately substituted anilines to form the tetrahydroquinoline system. organic-chemistry.org
Synthesis of Methyl-Tetrahydroisoquinoline Analogs:
Tetrahydroisoquinolines (THIQs) are structural isomers of tetrahydroquinolines and are also prevalent in biologically active compounds. rsc.orgresearchgate.net Their synthesis often relies on classical named reactions that build the heterocyclic ring from a phenylethylamine precursor.
Key synthetic routes include:
Pictet-Spengler Reaction: This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the THIQ skeleton. rsc.org It is a widely used method for preparing 1-substituted THIQs.
Bischler-Napieralski Reaction: This two-step procedure begins with the acylation of a phenylethylamine to form an amide. The amide is then cyclized using a dehydrating agent (e.g., POCl₃) to a 3,4-dihydroisoquinoline, which is subsequently reduced (e.g., with sodium borohydride) to the corresponding tetrahydroisoquinoline. researchgate.net This method is particularly useful for synthesizing 1-methyl-THIQ derivatives. scirp.org
Pomeranz–Fritsch–Bobbitt Cyclization: This is another classical method for constructing the isoquinoline (B145761) core, which can then be reduced to the tetrahydroisoquinoline. nih.gov
These established synthetic pathways provide reliable access to a wide array of methyl-substituted tetrahydroquinoline and tetrahydroisoquinoline analogs, enabling extensive exploration of the chemical space around the parent compound.
Table 2: Key Synthetic Reactions for Analog Synthesis
| Reaction Name | Target Scaffold | Description | Key Reactants |
| Povarov Reaction | Tetrahydroquinoline | An imino Diels-Alder reaction forming the THQ ring in one pot. researchgate.net | Aniline, Aldehyde, Alkene |
| Pictet-Spengler | Tetrahydroisoquinoline | Condensation and acid-catalyzed cyclization. rsc.org | β-Phenylethylamine, Aldehyde/Ketone |
| Bischler-Napieralski | Tetrahydroisoquinoline | Acylation followed by cyclization and reduction. researchgate.net | β-Phenylethylamine, Acyl source |
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Computational and Quantum Chemical Investigations of 6 Methyl 1,2,3,4 Tetrahydroquinolin 8 Ol
Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure
No specific Density Functional Theory (DFT) studies detailing the molecular geometry and electronic structure of 6-Methyl-1,2,3,4-tetrahydroquinolin-8-ol were found. Such studies would typically involve methods like B3LYP with basis sets such as 6-311+G(**) to provide insights into the molecule's fundamental properties.
Full Structure Optimization and Force Field Calculations
Information regarding full structure optimization and force field calculations for this compound is not available. This process is fundamental in computational chemistry to determine the lowest energy, most stable three-dimensional shape of a molecule.
Analysis of Bond Lengths, Bond Angles, and Conformations
Detailed analyses of the bond lengths, bond angles, and conformational possibilities of this compound have not been published. This information is crucial for understanding the molecule's precise geometric structure.
Molecular Orbital Analysis (HOMO-LUMO Energies) and Charge Transfer
There are no available studies on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability, with a smaller gap often indicating higher reactivity. Analysis of these frontier orbitals would also elucidate the potential for intramolecular charge transfer.
Natural Bond Orbital (NBO) Analysis
A Natural Bond Orbital (NBO) analysis for this compound, which would provide insights into charge delocalization, hyperconjugative interactions, and the nature of chemical bonds, has not been documented.
Electron Localization Function (ELF) Topological Analysis
No data from an Electron Localization Function (ELF) topological analysis for this compound could be located. This analysis is used to visualize and understand the nature of chemical bonding by mapping the spatial localization of electron pairs.
Theoretical Vibrational Frequencies and Spectroscopic Predictions
Theoretical calculations of the vibrational frequencies for this compound are not present in the available literature. These calculations are used to predict infrared (IR) and Raman spectra, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational modes.
Atomic Charge Distribution and Molecular Electrostatic Surface Potential (MESP) Analysis
To conduct this analysis, a computational study, typically using Density Functional Theory (DFT), would be required. This study would calculate the distribution of electron density across the molecule to determine the partial charges on each atom. The Molecular Electrostatic Surface Potential (MESP) map would then be generated to visualize the electrostatic potential on the electron density surface. This map is crucial for predicting how the molecule would interact with other charged or polar species, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). However, no published studies containing atomic charge calculations or MESP maps for this compound were found.
Quantum Chemical Parameters and Thermodynamic Properties
Quantum chemical parameters provide insight into the reactivity and stability of a molecule. These are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Table 1: Essential Quantum Chemical Parameters (Data Not Available)
| Parameter | Symbol | Formula | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Indicates electron-donating ability |
| LUMO Energy | ELUMO | - | Indicates electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Relates to chemical reactivity and stability |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the power to attract electrons |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution |
| Chemical Softness | S | 1/η | Reciprocal of hardness |
Thermodynamic properties, such as standard enthalpy, entropy, and heat capacity, are also calculated using computational methods. These values are fundamental for understanding the stability and behavior of the compound under various conditions. Currently, there are no specific published theoretical calculations for these parameters for this compound.
Table 2: Key Thermodynamic Properties (Data Not Available)
| Property | Symbol | Unit |
|---|---|---|
| Standard Enthalpy of Formation | ΔHf° | kJ/mol |
| Standard Molar Entropy | S° | J/(mol·K) |
Comparative Analysis of Theoretical and Experimental Spectroscopic Data
This section requires both experimentally measured spectra (like Infrared, Raman, and NMR) and theoretically calculated spectra from computational models. The comparison allows for the validation of the computational method and a more detailed assignment of the spectral peaks to specific molecular vibrations or chemical environments. While spectroscopic data for related compounds like 6-Methyl-1,2,3,4-tetrahydroquinoline are available, a direct comparative analysis for this compound is not possible due to the absence of both its theoretical and published experimental spectra.
Table 3: Required Data for Spectroscopic Comparison (Data Not Available)
| Spectroscopic Technique | Theoretical Data (Calculated Wavenumber/Chemical Shift) | Experimental Data (Observed Wavenumber/Chemical Shift) |
|---|---|---|
| FTIR Spectroscopy | Not Available | Not Available |
| Raman Spectroscopy | Not Available | Not Available |
| 1H NMR Spectroscopy | Not Available | Not Available |
Further research, including dedicated synthesis, experimental analysis, and computational modeling, is necessary to generate the data required for a comprehensive article on the chemical properties of this compound.
Biological Activity Profiles and Mechanistic Insights in Vitro Focus of 6 Methyl 1,2,3,4 Tetrahydroquinolin 8 Ol and Analogues
Enzyme Interaction and Inhibition Studies
Tetrahydroquinoline derivatives have been identified as potent inhibitors of various enzymes, most notably those involved in neurodegenerative diseases.
Cholinesterase Inhibition: A series of hybrid compounds incorporating a tetrahydroquinoline (THQ) scaffold have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathology of Alzheimer's disease. nih.gov In vitro assays demonstrated that certain THQ-isoxazole/isoxazoline hybrids exhibit significant inhibitory potency against both enzymes. nih.gov
For instance, specific hybrid compounds showed strong inhibition against AChE, with IC50 values in the low micromolar range. nih.gov Other analogues demonstrated preferential and potent inhibition of BChE, with IC50 values even lower than the reference drug galantamine. nih.gov Kinetic studies and molecular modeling suggest these compounds interact with key residues in the active sites of these enzymes. nih.gov Tacrine (1,2,3,4-tetrahydro-9-acridinamine), another tetrahydroquinoline-related structure, was the first cholinesterase inhibitor approved for Alzheimer's therapy, binding to both the active and peripheral anionic sites of AChE. nih.gov
Na+, K+-ATPase Inhibition: In addition to cholinesterases, related heterocyclic structures have been shown to interact with other enzymes. For example, hybrid molecules containing a tetrahydroisoquinoline moiety, structurally similar to THQ, have demonstrated inhibitory activity against Na+, K+-ATPase. mdpi.com Derivatization of quercetin with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline resulted in a compound with a 50-fold increase in inhibitory potency against this ion pump compared to quercetin alone, highlighting the significant contribution of the tetrahydroisoquinoline scaffold to enzyme interaction. mdpi.com
Table 1: In Vitro Cholinesterase Inhibitory Activity of Selected Tetrahydroquinoline (THQ) Hybrids This table is representative of data found in the literature for THQ analogues.
Compound Target Enzyme Inhibitory Concentration (IC50) in µM THQ-Isoxazoline Hybrid 5n Acetylcholinesterase (AChE) 4.24 THQ-Isoxazole Hybrid 6aa Butyrylcholinesterase (BChE) 3.97 Galantamine (Reference) Butyrylcholinesterase (BChE) 8.80
Antimicrobial Activity Investigations (In Vitro)
Quinoline (B57606) and its derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activity. researchgate.net
Antibacterial and Antifungal Activity: In vitro screening of various novel quinoline derivatives has demonstrated excellent activity against a range of bacterial strains, including Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values reported in the range of 3.12 to 50 µg/mL. researchgate.net Similarly, potent antifungal activity has been observed against strains such as Aspergillus flavus, Aspergillus niger, and Candida albicans. researchgate.netnih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of essential bacterial enzymes like peptide deformylase. researchgate.net The emergence of multidrug-resistant microbial strains continues to drive research into new antimicrobial agents, with quinoline scaffolds being a promising starting point. annexpublishers.com
Table 2: In Vitro Minimum Inhibitory Concentration (MIC) of Representative Quinoline Analogues
Compound Class Microorganism Strain MIC (µg/mL) Quinoline Derivative Bacteria (Gram-positive) Staphylococcus aureus 3.12 - 50 Quinoline Derivative Bacteria (Gram-negative) Escherichia coli 3.12 - 50 Thiosemicarbazone Derivative Yeast Candida tropicalis ~0.55 µM Morpholine Derivative Yeast Candida albicans ~0.83 µM
Antioxidant Properties and Free Radical Scavenging Mechanisms (In Vitro)
A significant aspect of the biological activity of hydroxylated tetrahydroquinolines is their potent antioxidant and free radical scavenging capabilities.
Mechanisms of Action: Studies on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), an analogue of the target compound, have elucidated several in vitro antioxidant mechanisms. nih.govmdpi.com These compounds can directly react with and neutralize free radicals, protecting cellular components like DNA from oxidative damage. nih.gov One proposed mechanism is the chelation of iron ions (Fe(II) and Fe(III)), which prevents the formation of highly reactive hydroxyl radicals via the Fenton reaction. nih.gov The presence of a phenolic hydroxyl group is crucial for this activity, as it can donate a hydrogen atom to stabilize free radicals. rsc.orgscienceopen.com The resulting phenoxyl radical is stabilized by resonance across the aromatic ring. scienceopen.com In vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, are commonly used to quantify the antioxidant capacity of these compounds. rsc.org
Anti-Inflammatory Effects (In Vitro Models)
The antioxidant properties of tetrahydroquinoline derivatives are closely linked to their anti-inflammatory effects, which have been demonstrated in various in vitro models.
Inhibition of Inflammatory Pathways: The analogue HTHQ has been shown to mitigate inflammatory responses by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.govresearchgate.net In vitro models using lipopolysaccharide (LPS)-stimulated cells show that such compounds can suppress the production of key pro-inflammatory mediators. nih.gov This includes reducing the expression and release of nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β). nih.govfrontiersin.org By decreasing oxidative stress, HTHQ leads to a reduction in the mRNA content of these proinflammatory molecules and lowers myeloperoxidase activity, a marker of inflammation. nih.govresearchgate.net
Neurobiological Activity and Neuroprotection Mechanisms (In Vitro Models)
The combined anti-inflammatory, antioxidant, and enzyme-inhibiting properties of tetrahydroquinolines contribute to their significant neuroprotective potential demonstrated in vitro.
Mechanisms of Neuroprotection: In vitro models of neurotoxicity, such as those induced by 6-hydroxydopamine (6-OHDA) or rotenone, show that tetrahydroquinoline analogues can protect neuronal cells. nih.govmdpi.com The primary neuroprotective mechanisms are attributed to the suppression of oxidative stress and the reduction of reactive oxygen species (ROS) that lead to neuronal death, particularly in dopaminergic neurons which are vulnerable to oxidative damage. nih.govmdpi.com Furthermore, the ability of these compounds to inhibit cholinesterases (as discussed in section 5.1) is a key neurobiological activity relevant to Alzheimer's disease. nih.gov The modulation of the glutamatergic system through antagonism of NMDA receptors represents another important pathway for neuroprotection, preventing excitotoxicity. nih.gov
Anti-Tuberculosis Activity and Target Modulation (In Vitro)
Derivatives of 8-hydroxyquinoline (B1678124) have shown promising activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains.
In Vitro Efficacy: Cloxyquin (5-chloroquinolin-8-ol), a related 8-hydroxyquinoline, exhibits potent in vitro activity against numerous clinical isolates of Mtb. nih.govresearchgate.net Studies have determined its MIC values to be in the range of 0.062 to 0.25 µg/mL, with an MIC50 of 0.125 µg/mL and an MIC90 of 0.25 µg/mL. nih.govresearchgate.net This indicates effective antituberculosis activity even against strains resistant to first-line drugs like isoniazid and rifampin. nih.govresearchgate.net The general class of quinolones acts by inhibiting bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication and supercoiling. eujournal.orgnih.gov Mtb is unique in that it contains only one type II topoisomerase (DNA gyrase), making it a validated and attractive target for novel anti-TB drug development. nih.gov
**Table 3: In Vitro Activity of Cloxyquin against *Mycobacterium tuberculosis***
Parameter Value (µg/mL) MIC Range 0.062 - 0.25 MIC50 0.125 MIC90 0.25
Anti-HIV Activity (In Vitro)
While specific in vitro anti-HIV data for 6-Methyl-1,2,3,4-tetrahydroquinolin-8-ol is not extensively detailed in the reviewed literature, the broader class of tetrahydroquinoline-based derivatives has been a subject of investigation for antiretroviral properties. nih.gov Research has focused on the synthesis and evaluation of various analogues, revealing that the tetrahydroquinoline scaffold can serve as a crucial component for potent anti-HIV activity.
One area of significant interest has been the development of CXCR4 antagonists, as the CXCR4 receptor is a key co-receptor for T-tropic human immunodeficiency virus (HIV) entry into T-lymphocytes. nih.gov Tetrahydroquinoline moieties have been incorporated as head groups in the design of novel isoquinoline-based CXCR4 antagonists. nih.gov A series of these compounds demonstrated excellent antiviral activity against both HIV-1 and HIV-2 strains in MT-4 cells. nih.gov
For instance, several analogues showed potent antiviral efficacy with EC50 values below 100 nM, coupled with a lack of cytotoxicity in the MT-4 cell line. nih.gov The biological profile of a particularly promising compound, 24c , exhibited low nanomolar activity in various assays, with IC50 values ranging from 0.6 to 6 nM, and a CC50 value of 31 µM, indicating a favorable safety profile in vitro. nih.gov
Furthermore, studies on 1-aryl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines have also demonstrated significant anti-HIV activities. nih.gov A number of these compounds were synthesized and evaluated for their ability to inhibit HIV-1(IIIB) in C8166 cell cultures. nih.gov Notably, compounds 6 , 24 , and 36 from this series displayed potent anti-HIV activity with EC50 values of 8.2 µM, 4.6 µM, and 5.3 µM, respectively. nih.gov Their cytotoxic concentrations (CC50) were significantly higher, leading to high selectivity indices (SI) of over 95, 159, and 130, respectively, underscoring their potential as selective anti-HIV agents. nih.gov
These findings collectively highlight the potential of the tetrahydroquinoline scaffold and its analogues as a valuable platform for the development of novel anti-HIV therapeutics.
Interactive Data Table: In Vitro Anti-HIV Activity of Tetrahydroisoquinoline Analogues
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Virus Strain | Cell Line |
| 6 | 8.2 | 784.3 | >95 | HIV-1 (IIIB) | C8166 |
| 24 | 4.6 | 727.3 | >159 | HIV-1 (IIIB) | C8166 |
| 36 | 5.3 | 687.3 | >130 | HIV-1 (IIIB) | C8166 |
| 24c | <0.006 | 31 | >5167 | HIV-1/HIV-2 | MT-4 |
Angiogenesis Inhibition through VEGFR2 Targeting (Analogous Compounds in Glioblastoma Multiforme In Vitro)
Angiogenesis, the formation of new blood vessels, is a critical process in the growth and progression of solid tumors, including glioblastoma multiforme (GBM). mdpi.comtdl.org One of the primary regulators of angiogenesis is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). mdpi.com Consequently, targeting VEGFR2 has emerged as a key therapeutic strategy in cancer research. mdpi.com Analogues of tetrahydroquinoline, specifically 3,4-dihydroquinolin-2(1H)-one derivatives, have been synthesized and evaluated for their potential as VEGFR2 inhibitors in the context of GBM. mdpi.comtrustlifeventures.comnih.gov
In vitro studies using human glioblastoma cell lines, such as U87-MG and U138-MG, have demonstrated the antiproliferative effects of these compounds. mdpi.comtrustlifeventures.comnih.gov A series of novel 3,4-dihydroquinolin-2(1H)-one analogues were tested, and several compounds exhibited significant cytotoxic activity against these GBM cell lines. mdpi.comtrustlifeventures.comnih.gov
Notably, compounds 4m , 4q , 4t , and 4u demonstrated potent antiproliferative effects. mdpi.comtrustlifeventures.comnih.gov For instance, compound 4m showed an IC50 value of 4.20 µM against the U138-MG cell line. trustlifeventures.comnih.gov Similarly, compound 4u had an IC50 of 7.96 µM, 4q had an IC50 of 8.00 µM, and 4t had an IC50 of 10.48 µM against the same cell line. trustlifeventures.comnih.gov These compounds displayed significantly higher efficacy when compared to the standard chemotherapeutic agent temozolomide (TMZ), which had IC50 values of 92.90 µM and 93.09 µM against U87-MG and U138-MG cells, respectively. mdpi.comtrustlifeventures.comnih.gov
Molecular docking and dynamics studies have further supported the potential of these compounds as VEGFR2 inhibitors, indicating strong interactions with key residues within the VEGFR2 binding pocket. mdpi.comtrustlifeventures.comnih.gov These computational evaluations, combined with the in vitro data, underscore the promise of 3,4-dihydroquinolin-2(1H)-one analogues as a class of compounds for targeting VEGFR2-mediated angiogenesis in glioblastoma. mdpi.comtrustlifeventures.comnih.gov
Interactive Data Table: In Vitro Antiproliferative Activity of 3,4-Dihydroquinolin-2(1H)-one Analogues in Glioblastoma Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
| 4m | U138-MG | 4.20 |
| 4q | U138-MG | 8.00 |
| 4t | U87-MG | 10.48 |
| 4u | U87-MG | 7.96 |
| Temozolomide (TMZ) | U87-MG | 92.90 |
| Temozolomide (TMZ) | U138-MG | 93.09 |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 6 Methyl 1,2,3,4 Tetrahydroquinolin 8 Ol Derivatives
Classical Structure-Activity Relationship (SAR) Delineation
Classical SAR studies involve systematically modifying a lead compound's structure to determine which chemical groups and properties are crucial for its biological effects. For derivatives of the tetrahydroquinoline scaffold, this has involved altering substituents on both the aromatic and saturated rings.
The biological activity of tetrahydroquinoline derivatives is highly sensitive to the nature and position of substituents on the core structure. The parent compound, 6-Methyl-1,2,3,4-tetrahydroquinolin-8-ol, features a methyl group at the C6 position and a hydroxyl group at the C8 position, both of which are critical determinants of its chemical properties and potential biological interactions.
Research into related quinolinone-based thiosemicarbazones has provided insights that may be relevant to the 6-methyl substituted THQ scaffold. In these studies, it was observed that the introduction of methyl groups, which are electron-donating, at positions 6 and 8 led to a slight decrease in antituberculosis activity. This effect was attributed to an increase in molecular electronegativity. Conversely, substituting with electron-withdrawing groups like chlorine (Cl) or bromine (Br) at these positions significantly enhanced biological activity, suggesting that reduced electronegativity and increased molecular volume are favorable for this specific activity.
The hydroxyl group at the C8 position is a key feature, known for its ability to form hydrogen bonds and chelate metal ions, which is a common mechanism for the antimicrobial and antioxidant activities of 8-hydroxyquinoline (B1678124) derivatives. The interplay between the electron-donating methyl group at C6 and the hydrogen-bonding hydroxyl group at C8 creates a unique electronic and steric profile that influences the molecule's interaction with biological targets. Further modifications of these positions are a primary focus of SAR studies to optimize activity.
Chirality plays a crucial role in the biological activity of many pharmaceutical compounds, as molecular targets like enzymes and receptors are themselves chiral. nih.gov For tetrahydroquinoline derivatives, the C4 position of the saturated ring is a common stereocenter, and the specific spatial arrangement (stereochemistry) of substituents can lead to significant differences in pharmacological effects between enantiomers. doi.org
Studies on various chiral tetrahydroquinoline derivatives have consistently demonstrated the importance of stereochemistry. For instance, in a series of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) derivatives tested for antiproliferative activity, the biological effects were found to be dependent on the specific enantiomer. nih.govresearchgate.net After identifying active racemic compounds, the pure enantiomers were synthesized and tested, revealing that one enantiomer was often significantly more potent than the other. nih.govresearchgate.net This enantioselectivity highlights that the three-dimensional structure of the molecule is critical for its interaction with cellular targets. nih.gov The natural isomer of a compound is often the most potent, potentially due to stereoselective uptake by cellular transport systems. nih.gov
While specific studies focusing solely on the stereoisomers of this compound are not extensively detailed in the available literature, the principles derived from related structures strongly suggest that its biological activity would also be stereochemically dependent, particularly if additional chiral centers are introduced into the molecule.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for providing insights into the molecular properties that drive biological effects.
The development of predictive QSAR models for tetrahydroquinoline derivatives has been successfully applied in various therapeutic areas, including cancer research. In one study, a QSAR model was created to predict the anti-cancer activity of tetrahydroquinoline derivatives against A549 human lung cancer cell lines. This model correlated the structural features of the compounds with their inhibitory concentration (IC50) values.
The process involves calculating a range of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., electronegativity), steric properties (e.g., molecular volume), and hydrophobicity (e.g., LogP). A mathematical equation is then generated that best links these descriptors to the observed biological activity. For instance, QSAR studies on quinolinone derivatives suggested that van der Waals volume, electron density, and electronegativity were pivotal for their antituberculosis activity.
The resulting models can then be used to screen virtual libraries of related compounds, prioritizing the synthesis and testing of those predicted to have the highest potency.
A QSAR model is only useful if it is statistically robust and has strong predictive power. Therefore, rigorous statistical validation is a critical step in its development. Several statistical metrics are used to assess the quality of a model.
A key parameter is the squared correlation coefficient (R²), which measures the "goodness of fit" of the model to the training data. A value close to 1.0 indicates a strong correlation. However, a high R² value alone does not guarantee predictive ability. Therefore, internal and external validation techniques are employed. Cross-validation (often expressed as Q² or CV.R²) is a common internal validation method where the model is repeatedly built with portions of the data and used to predict the remaining data.
For example, a QSAR model developed for tetrahydroquinoline derivatives as potential anti-epidermal growth factor receptor (EGFR) agents demonstrated strong statistical significance. The validation metrics for this model are presented in the table below.
Table 1: Statistical Validation Parameters for a Tetrahydroquinoline QSAR Model
| Parameter | Value | Description |
| R² | 0.9525 | Indicates a high degree of correlation between the model's predictions and the actual data for the training set. |
| R²adj | 0.9314 | The R² value adjusted for the number of descriptors in the model, providing a more conservative estimate of fit. |
| CV.R² (Q²) | 0.9719 | The cross-validated correlation coefficient, indicating high internal predictive ability of the model. |
These high values indicate that the developed model is not only statistically significant but also possesses a strong capacity to predict the biological activity of new compounds within the same chemical class.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide a detailed view of how a ligand, such as a derivative of this compound, might bind to its biological target (e.g., a protein or enzyme) at the atomic level.
Docking studies predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This helps in understanding the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that are responsible for the ligand's affinity and activity. For instance, molecular docking of various quinoline (B57606) derivatives has been used to predict their binding affinity in the active sites of enzymes like HIV reverse transcriptase and Aurora A kinase.
In studies of tetrahydroquinoline derivatives as potential anti-cancer agents, molecular docking was used to investigate their binding to the EGFR protein. The results showed a strong correlation between the predicted binding affinity (often reported in kcal/mol) and the experimentally observed biological activity (IC50). One potent derivative, (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-((3-cyano-4-(3,4-dimethoxylphenyl)-5,6,7,8-tetrahydroquinolin-2-yl)oxy)acetohydrazide, exhibited a strong binding affinity of –10.1 kcal/mol, which was consistent with its excellent experimental IC50 value of 0.69 µmol/L. These docking studies often reveal that the ligand fits snugly into a hydrophobic pocket of the active site, stabilized by specific hydrogen bonds with key amino acid residues.
Following docking, molecular dynamics simulations can be performed to study the stability of the ligand-receptor complex over time. These simulations provide insights into the dynamic behavior of the complex, confirming the stability of the binding mode predicted by docking and revealing conformational changes that may occur upon ligand binding.
Based on a comprehensive search of available scientific literature, specific Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies focusing solely on this compound and its derivatives could not be located. The requested detailed analysis, including the prediction of binding modes, affinities, and intermolecular interactions within binding pockets for this particular compound, is not present in the accessed resources.
Therefore, it is not possible to generate the article with the specified content and structure while maintaining scientific accuracy and adhering to the strict focus on the chemical compound “this compound”. General studies on other classes of tetrahydroquinoline and quinoline derivatives exist, but this information falls outside the explicit scope of the request.
Advanced Analytical Techniques in Research on 6 Methyl 1,2,3,4 Tetrahydroquinolin 8 Ol
Chromatographic Separations and Purity Assessment
Chromatographic techniques are central to the analysis of 6-Methyl-1,2,3,4-tetrahydroquinolin-8-ol, enabling its separation from starting materials, byproducts, and degradants. The choice between liquid and gas chromatography is typically dictated by the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods for structurally similar compounds, such as 1,2,3,4-Tetrahydroquinolin-6-ol, can be adapted. sielc.com A reverse-phase HPLC method is generally suitable for this class of compounds. sielc.com Such a method would typically involve a C18 column and a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous solution, often with an acid additive such as phosphoric or formic acid to improve peak shape. sielc.com For applications requiring mass spectrometry detection, volatile buffers like formic acid are preferred. sielc.com
Table 1: Illustrative HPLC Parameters for Analysis of Tetrahydroquinoline Derivatives
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |
| Detection | UV, Mass Spectrometry (MS) |
| Application | Purity assessment, pharmacokinetic studies |
This table is based on methods for similar compounds and serves as a general guideline. sielc.com
The development of a robust HPLC method would be essential for routine quality control, enabling the quantification of this compound and the detection of any impurities.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Given the potential for this compound to be amenable to GC analysis, this method can be employed for purity assessment. For instance, the related compound 6-Methyl-1,2,3,4-tetrahydroquinoline has a purity specification of over 97.0% as determined by GC. tcichemicals.com
When coupled with Mass Spectrometry (GC-MS), this technique provides not only quantitative data but also structural information, making it an invaluable tool for the identification of unknown impurities. thepharmajournal.com The GC-MS analysis involves separating compounds in the gas phase followed by their ionization and detection based on their mass-to-charge ratio. thepharmajournal.com This allows for the confident identification of the main compound and any co-eluting substances. thepharmajournal.com
Table 2: Representative GC-MS Operating Conditions for Analysis of Organic Compounds
| Parameter | Condition |
|---|---|
| Carrier Gas | Helium |
| Injector Temperature | 200 - 260°C |
| Oven Temperature Program | Programmed to achieve separation |
| Detector | Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) |
These are general parameters and would require optimization for the specific analysis of this compound. thepharmajournal.com
The validation of a GC-MS method would typically involve assessing parameters such as linearity, accuracy, precision, and sensitivity to ensure reliable and reproducible results for the quality control of this compound. nih.gov
Other Advanced Characterization Methodologies
Beyond chromatographic techniques, other advanced methods are crucial for the unambiguous structural confirmation of this compound.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1,2,3,4-Tetrahydroquinolin-6-ol |
| Acetonitrile |
| Formic acid |
| Phosphoric acid |
| 6-Methyl-1,2,3,4-tetrahydroquinoline |
Q & A
Q. What advanced analytical techniques resolve challenges in characterizing tautomeric forms of this compound?
- Answer : ¹⁵N NMR and variable-temperature NMR differentiate tautomers by tracking nitrogen chemical shift changes. High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular formulas, while IR spectroscopy identifies tautomer-specific O–H stretching frequencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
